molecular formula C31H60NaO8P B591198 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt CAS No. 80724-31-8

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt

Cat. No.: B591198
CAS No.: 80724-31-8
M. Wt: 614.8
InChI Key: UBSPGYHFNIKQIP-XXIQNXCHSA-M
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Description

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is a synthetic phospholipid compound. It is an anionic phospholipid containing two myristic acid chains (14:0) attached to the glycerol backbone. This compound is commonly used in biochemical and biophysical research due to its unique properties and structural similarity to natural phospholipids found in biological membranes .

Biochemical Analysis

Cellular Effects

It is known to be used in lipid bilayer studies and biological systems , which implies that it may have some influence on cell function.

Molecular Mechanism

It is known to be used in lipid bilayer studies and biological systems , which suggests that it may exert its effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be synthesized through the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction typically involves the following steps:

    Esterification: Glycerol is reacted with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.

    Phosphorylation: The resulting 1,2-dimyristoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to form 1,2-dimyristoyl-sn-glycero-3-phosphate.

    Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt involves its integration into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and other lipids, affecting their function and behavior. Its anionic nature allows it to participate in electrostatic interactions with positively charged molecules, influencing various cellular processes .

Comparison with Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt can be compared with other similar phospholipids:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique properties and structural similarity to natural phospholipids make it an essential tool in the study of lipid behavior, membrane interactions, and drug delivery systems.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1/t29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPGYHFNIKQIP-XXIQNXCHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677131
Record name Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80724-31-8
Record name 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU2G8SQ17V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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